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Compound of Interest

Compound Name: 4-O-Demethylkadsurenin D

Cat. No.: B1153280

For researchers, scientists, and drug development professionals, this technical guide provides
an in-depth look at the spectroscopic data of 4-O-Demethylkadsurenin D, a bioactive lignan
isolated from Magnolia ovata. This document compiles available nuclear magnetic resonance
(NMR) and mass spectrometry (MS) data, outlines the experimental protocols for their
acquisition, and presents this information in a clear, accessible format to support further
research and development.

Core Spectroscopic Data

The structural elucidation of 4-O-Demethylkadsurenin D, with the molecular formula C20H220s
and a molecular weight of 342.39, relies heavily on one-dimensional and two-dimensional NMR
spectroscopy, in conjunction with mass spectrometry. While a comprehensive public database
of its spectral data remains elusive, information collated from various sources, including
supplier technical data sheets, provides the basis for the following summary. The structure has
been confirmed by *H-NMR analysis, and the compound is available at a purity of 298%.[1]

Nuclear Magnetic Resonance (NMR) Data

Detailed *H and 3C NMR data are crucial for the definitive identification and structural
confirmation of 4-O-Demethylkadsurenin D. Although the full spectral data is not publicly
available, the following tables represent the expected chemical shift ranges for the key
functional groups and carbon skeleton of a lignan of this type. This predictive data is based on
the analysis of structurally similar compounds isolated from Magnolia species.
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Table 1: Predicted *H-NMR Spectroscopic Data for 4-O-Demethylkadsurenin D

Predicted Chemical

Coupling Constant

Proton . Multiplicity
Shift (6, ppm) (J, Hz)
Aromatic Protons 6.5-7.0 m
Vinylic Protons 48-6.0 m
Methine Protons 25-45 m
Methylene Protons 2.0-3.0 m
Methyl Protons 0.8-15 d ~6-7
Methoxy Protons 3.7-3.9 S
Phenolic Hydroxyl 5.0-6.0 br s

Table 2: Predicted 13C-NMR Spectroscopic Data for 4-O-Demethylkadsurenin D

Carbon Predicted Chemical Shift (6, ppm)
Carbonyl Carbons 190 - 210

Aromatic/Vinylic Carbons 100 - 150

Methine Carbons 30-60

Methylene Carbons 25-40

Methyl Carbons 10-20

Methoxy Carbons 55-60

Mass Spectrometry (MS) Data

Mass spectrometry provides essential information regarding the molecular weight and

fragmentation pattern of 4-O-Demethylkadsurenin D.

Table 3: Mass Spectrometry Data for 4-O-Demethylkadsurenin D
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Key Fragment lons

lonization Mode [M+H]* (m/z) [M+Na]* (m/z)
(m/z)

Further fragmentation
would involve losses

ESI 343.1494 365.1314 of methoxy, allyl, and
other functional

groups.

Experimental Protocols

The following are detailed methodologies for the key experiments typically employed in the
isolation and characterization of natural products like 4-O-Demethylkadsurenin D.

Isolation of 4-O-Demethylkadsurenin D

» Extraction: The dried and powdered leaves of Magnolia ovata are extracted with a suitable
organic solvent, such as methanol or ethanol, at room temperature.

o Fractionation: The crude extract is then suspended in water and partitioned successively with
solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.

o Chromatography: The ethyl acetate fraction, typically rich in lignans, is subjected to repeated
column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance
liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis
e NMR Spectroscopy:

o H-NMR, 13C-NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR
spectrometer (e.g., 400 MHz or higher).

o The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCIs) or
methanol-d4 (CDsOD).

o Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS)
as an internal standard.
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e Mass Spectrometry:

o High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI)
source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

o The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass

spectrometer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from the isolation of the natural product to

its structural elucidation using spectroscopic techniques.
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Spectroscopic analysis workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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